molecular formula C17H17F2N3O2 B2868547 [4-[5-(3,4-Difluorophenyl)-1H-imidazol-2-yl]piperidin-1-yl]-(oxiran-2-yl)methanone CAS No. 2411270-09-0

[4-[5-(3,4-Difluorophenyl)-1H-imidazol-2-yl]piperidin-1-yl]-(oxiran-2-yl)methanone

Cat. No.: B2868547
CAS No.: 2411270-09-0
M. Wt: 333.339
InChI Key: NAZOXBAECXXDLB-UHFFFAOYSA-N
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Description

The compound contains several functional groups including an imidazole ring, a piperidine ring, and an oxirane ring. The imidazole ring is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The piperidine ring is a six-membered ring with one nitrogen atom . The oxirane ring, also known as an epoxide, is a three-membered ring containing an oxygen atom .


Molecular Structure Analysis

The InChI code for a similar compound, (2,4-Difluorophenyl)(piperidin-4-yl)methanone oxime hydrochloride, is 1S/C12H14F2N2O.ClH/c13-9-1-2-10(11(14)7-9)12(16-17)8-3-5-15-6-4-8;/h1-2,7-8,12,15H,3-6H2;1H . This provides a detailed description of the molecular structure.


Chemical Reactions Analysis

The imidazole ring in the compound is known to participate in various chemical reactions. Imidazole has become an important synthon in the development of new drugs .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For a similar compound, (2,4-Difluorophenyl)(piperidin-4-yl)methanone oxime hydrochloride, the molecular weight is 276.71 .

Safety and Hazards

The safety and hazards of a compound depend on its structure and properties. For a similar compound, (2,4-Difluorophenyl)(piperidin-4-yl)methanone oxime hydrochloride, the safety information includes hazard statements H315, H319 and precautionary statements P305, P338, P351 .

Properties

IUPAC Name

[4-[5-(3,4-difluorophenyl)-1H-imidazol-2-yl]piperidin-1-yl]-(oxiran-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F2N3O2/c18-12-2-1-11(7-13(12)19)14-8-20-16(21-14)10-3-5-22(6-4-10)17(23)15-9-24-15/h1-2,7-8,10,15H,3-6,9H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAZOXBAECXXDLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NC=C(N2)C3=CC(=C(C=C3)F)F)C(=O)C4CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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